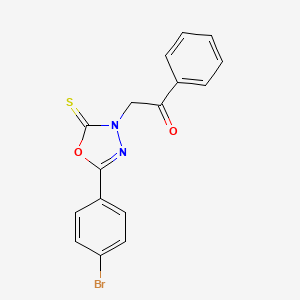
Ethylenediamine/triformylbenzene cage
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane diamine cycloimine organic cage is a complex organic compound with the empirical formula C48H48N12. It is known for its unique cage-like structure, which makes it a significant subject of study in the field of supramolecular chemistry. This compound is often referred to as a porous organic cage due to its ability to form stable, crystalline structures with intrinsic porosity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane diamine cycloimine organic cage typically involves a one-step amidation reaction. This process uses ethane diamine and cycloimine as starting materials, which undergo a series of condensation reactions to form the cage structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid to facilitate the formation of the cage .
Industrial Production Methods
Industrial production of ethane diamine cycloimine organic cage is not widely documented, but it generally follows similar synthetic routes as laboratory-scale synthesis. The process may involve scaling up the reaction conditions and optimizing the use of solvents and catalysts to achieve higher yields and purity .
化学反应分析
Types of Reactions
Ethane diamine cycloimine organic cage undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of ethane diamine cycloimine organic cage include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the cage, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Ethane diamine cycloimine organic cage has a wide range of scientific research applications, including:
作用机制
The mechanism of action of ethane diamine cycloimine organic cage involves its ability to form stable, porous structures that can encapsulate and release molecules in a controlled manner. This property is attributed to the dynamic covalent chemistry of the compound, which allows it to form reversible bonds with other molecules. The molecular targets and pathways involved in its action include interactions with specific receptors and enzymes, which can lead to various biological effects .
相似化合物的比较
Ethane diamine cycloimine organic cage is unique compared to other similar compounds due to its high stability and intrinsic porosity. Similar compounds include:
Cyclodextrins: These are cyclic oligosaccharides with a similar ability to form inclusion complexes but lack the stability and porosity of ethane diamine cycloimine organic cage.
Calixarenes: These are macrocyclic compounds with a similar cage-like structure but differ in their chemical composition and reactivity.
Metal-organic frameworks (MOFs): These are coordination networks with organic ligands and metal nodes, which share the porous nature but differ in their structural composition
属性
分子式 |
C48H48N12 |
|---|---|
分子量 |
793.0 g/mol |
IUPAC 名称 |
5,8,16,19,27,30,38,41,46,49,54,57-dodecazaheptacyclo[21.21.6.612,34.13,43.110,14.121,25.132,36]hexaconta-1(44),2,4,8,10(60),11,13,15,19,21(59),22,24,26,30,32(52),33,35,37,41,43(51),45,49,53,57-tetracosaene |
InChI |
InChI=1S/C48H48N12/c1-2-50-26-38-15-41-18-42(16-38)30-54-8-10-58-34-46-20-44-22-48(24-46)36-60-12-11-59-35-47-21-43(19-45(23-47)33-57-9-7-53-29-41)31-55-5-3-51-27-39-13-37(25-49-1)14-40(17-39)28-52-4-6-56-32-44/h13-36H,1-12H2 |
InChI 键 |
GUTZSUDNSFKJNV-UHFFFAOYSA-N |
手性 SMILES |
C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=C3)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=N1 |
规范 SMILES |
C1CN=CC2=CC3=CC(=C2)C=NCCN=CC4=CC5=CC(=C4)C=NCCN=CC6=CC(=CC(=C6)C=NCCN=CC7=CC(=CC(=C7)C=NCCN=C5)C=NCCN=C3)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)




![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)



azanium](/img/structure/B12055927.png)

![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)

